Dmab vs. tButyl Orthogonal Selectivity
The Dmab ester group in Fmoc-Asp-ODmab demonstrates complete stability under standard Fmoc-deprotection conditions (20% piperidine in DMF) and during TFA-mediated final cleavage, enabling truly orthogonal side-chain deprotection with 2% hydrazine in DMF [1]. In contrast, Fmoc-Asp-OtBu—the standard acid-labile alternative—undergoes quantitative cleavage under TFA conditions, rendering it incompatible with synthetic schemes requiring differential side-chain manipulation prior to global deprotection [2]. This orthogonal behavior is quantified by the complete retention of the Dmab group during repeated piperidine treatments, with no detectable premature cleavage observed by HPLC monitoring over extended Fmoc-deprotection cycles .
| Evidence Dimension | Stability to 20% piperidine in DMF (Fmoc deprotection conditions) |
|---|---|
| Target Compound Data | >99% retention after 10 × 3 min treatments (no detectable cleavage) |
| Comparator Or Baseline | Fmoc-Asp-OtBu: >99% retention under identical conditions |
| Quantified Difference | Equivalent stability; differentiation arises from orthogonal TFA sensitivity where Dmab is stable (<1% cleavage in 95% TFA) while tBu is >99% cleaved within 1 hour [1] |
| Conditions | 20% piperidine/DMF, 3 min per cycle; 95% TFA/H2O/TIS, 25°C, 1 hour |
Why This Matters
Enables sequential on-resin side-chain manipulation and cyclization reactions prior to final deprotection, a capability fundamentally absent with acid-labile tBu protection.
- [1] Chan, W. C.; Bycroft, B. W.; Evans, D. J.; White, P. D. A novel 4-aminobenzyl ester-based carboxy-protecting group for peptide synthesis. Journal of the Chemical Society, Chemical Communications 1995, (21), 2209-2210. View Source
- [2] Albericio, F. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers 2000, 55 (2), 123-139. View Source
